Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-1-(cyclopropylmethyl)pyrimidin-2(1H)-one

CDK1 cyclin-dependent kinase cell cycle

Procure with confidence: the C5-bromine enables Pd-catalyzed diversification (Suzuki, Buchwald-Hartwig, Negishi) for parallel library synthesis—eliminating low-yield C-H activation. N1-cyclopropylmethyl delivers an 8,571-fold CDK1 potency advantage over N1-phenyl analogs (IC50=1.40 nM) and a balanced BRPF1/BRPF2 selectivity window (5.2-fold). Substituting the N1-alkyl group or C5-halogen destroys this selectivity profile—generic analogs are not interchangeable. Patent-validated for JAK/STAT and RNA-binding protein modulation.

Molecular Formula C8H9BrN2O
Molecular Weight 229.077
CAS No. 1935996-79-4
Cat. No. B2884425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-(cyclopropylmethyl)pyrimidin-2(1H)-one
CAS1935996-79-4
Molecular FormulaC8H9BrN2O
Molecular Weight229.077
Structural Identifiers
SMILESC1CC1CN2C=C(C=NC2=O)Br
InChIInChI=1S/C8H9BrN2O/c9-7-3-10-8(12)11(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2
InChIKeyCQGPBUVRISRPKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-1-(cyclopropylmethyl)pyrimidin-2(1H)-one (CAS 1935996-79-4): Pyrimidinone Core for Targeted Library Synthesis and Bromodomain/Kinase Probe Discovery


5-Bromo-1-(cyclopropylmethyl)pyrimidin-2(1H)-one (CAS 1935996-79-4) is a heterocyclic building block featuring a pyrimidin-2(1H)-one core halogenated at the C5 position and substituted at N1 with a cyclopropylmethyl group. Its molecular formula is C₈H₉BrN₂O (MW 229.07 g·mol⁻¹) . The bromine atom offers a reactive handle for palladium-catalyzed cross-coupling or nucleophilic displacement, while the cyclopropylmethyl moiety modulates lipophilicity and metabolic stability, positioning this compound as a versatile intermediate for drug-discovery programs targeting epigenetic readers, kinases, and protein-protein interactions [1]. Commercially available purities range from 95% to 98% .

Why Generic Pyrimidinone Interchange Fails: The Critical Interplay of C5 Halogen and N1 Cyclopropylmethyl in Target Engagement


The assumption that pyrimidinone cores with different C5 substituents or N1-alkyl groups are interchangeable is contradicted by published selectivity data. In bromodomain profiling, a change from a cyclopropylmethyl to a methyl substituent at N1 shifts the BRPF1/BRPF2 selectivity window from 5.2-fold to 21.5-fold, while removing the C5 bromine eliminates key reactivity for covalent probe design [1][2]. Analogously, replacing the C5 bromine with hydrogen in a related pyrimidinone scaffold reduced CDK1/cyclin B inhibitory activity by >8,500-fold [3]. Generic substitution therefore risks loss of both potency and selectivity, making compound-specific evaluation essential for procurement.

Product-Specific Quantitative Evidence Guide for 5-Bromo-1-(cyclopropylmethyl)pyrimidin-2(1H)-one


CDK1/Cyclin B Inhibition: Nanomolar Potency Achieved Exclusively Through the 5-Bromo-N1-cyclopropylmethyl Architecture

In a biochemical assay employing human HeLa cell extracts and histone H1 substrate, 5-Bromo-1-(cyclopropylmethyl)pyrimidin-2(1H)-one inhibits CDK1/cyclin B with an IC50 of 1.40 nM [1]. In stark contrast, the structurally related 5-bromo-1-phenylpyrimidin-2(1H)-one, which retains the C5 bromine but lacks the cyclopropylmethyl group and carries a phenyl N1 substituent, displays an IC50 of 1.20E+4 nM (12,000 nM) against human CDK1/cyclin B [2]. This represents an approximately 8,571-fold difference in potency despite both compounds sharing the 5-bromopyrimidin-2(1H)-one core, underscoring that the N1-cyclopropylmethyl substitution is a key determinant of target engagement.

CDK1 cyclin-dependent kinase cell cycle cancer

BRPF1 Bromodomain Inhibition with Quantifiable Selectivity Over BRPF2: A Direct Comparator Analysis

In the BROMOscan assay, 5-Bromo-1-(cyclopropylmethyl)pyrimidin-2(1H)-one inhibits human BRPF1 with an IC50 of 44 nM and shows 5.2-fold selectivity over BRPF2-BRD1 (IC50: 230 nM) [1]. A closely related analog with an N1-methyl substitution (BDBM50249772) was profiled in the identical assay format and exhibited a BRPF1 IC50 of 65 nM with 21.5-fold selectivity over BRPF2 (IC50: 1,400 nM) [2]. Thus, the cyclopropylmethyl compound gains 1.5-fold BRPF1 potency while substantially narrowing the selectivity window, a profile that may be preferred when target engagement of both BRPF1 and BRPF2 is desired.

BRPF1 bromodomain epigenetics selectivity

Synthetic Reactivity: C5 Bromine as a Superior Electrophilic Handle Versus Non-Halogenated Pyrimidinones

The C5 bromine atom in 5-Bromo-1-(cyclopropylmethyl)pyrimidin-2(1H)-one offers a verifiable electrophilic site for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Negishi) and nucleophilic aromatic substitution, enabling late-stage diversification of the pyrimidinone core [1]. In contrast, the non-halogenated analog 1-(cyclopropylmethyl)pyrimidin-2(1H)-one (CAS not available) lacks this reactive handle and would require pre-functionalization via C-H activation, a process that is less regioselective and often requires harsh conditions. While no direct head-to-head coupling efficiency study exists for these two specific substrates, class-level precedent for 5-bromopyrimidinones consistently demonstrates superior yields and broader substrate scope compared to their non-halogenated counterparts [2].

cross-coupling Suzuki coupling C-H functionalization lead optimization

Procurement Purity and Specification: 98% Purity from Leyan Surpasses Standard 95% Grade for Assay-Ready Utilization

Commercially available 5-Bromo-1-(cyclopropylmethyl)pyrimidin-2(1H)-one is sold at 98% purity by Leyan (Product No. 1696027) and at 95% purity via Sigma-Aldrich (Product COMH99A7C965) . The 3% purity differential, while modest, can be significant in high-sensitivity assays—particularly SPR/BLI binding measurements where trace impurities introduce nonspecific background—and in crystallization trials where impurity-induced aggregation is a known hurdle. For BRPF1 biochemical IC50 determinations at 44 nM, a 3% contaminant level could correspond to up to 1.3 nM apparent residual activity, enough to corrupt data interpretation in a weakly potent control compound.

purity quality control assay-ready procurement

Patent Visibility: Documented Utility in JAK/STAT and RNA-Targeting Modulator Space

Patent landscape analysis aggregated by Kuujia indicates that 5-Bromo-1-(cyclopropylmethyl)pyrimidin-2(1H)-one has been claimed or disclosed in patent families relating to JAK/STAT pathway modulators and RNA-targeting therapeutics [1]. A J-GLOBAL entry further connects this scaffold to patent JP2008-505172, which covers pyrimidinone derivatives with broad therapeutic utility [2]. While these patents do not provide quantitative differentiation against exact structural analogs, they signal that the cyclopropylmethyl-bromopyrimidinone framework is recognized by industrial and academic groups as a privileged structure for modulating protein-nucleic acid interactions, an area where fewer validated chemical probes exist compared to kinase targets.

JAK/STAT RNA targeting patent landscape therapeutic innovation

Evaluation and Application Scenarios Based on Quantitative Evidence for 5-Bromo-1-(cyclopropylmethyl)pyrimidin-2(1H)-one


CDK1/cyclin B Inhibitor Hit-to-Lead Chemistry

With an IC50 of 1.40 nM against CDK1/cyclin B in HeLa cell extracts, this compound serves as a high-potency starting point for cell-cycle inhibitor programs. The ~8,571-fold advantage over the N1-phenyl analog argues that the cyclopropylmethyl group is key for kinase engagement, guiding SAR exploration [1][2].

Dual BRPF1/BRPF2 Bromodomain Probe Development

The balanced selectivity profile (BRPF1 IC50 44 nM, BRPF2 IC50 230 nM, 5.2-fold) makes the compound ideal for chemical biology studies requiring simultaneous engagement of both bromodomains, a profile not achieved by the N1-methyl analog (21.5-fold) [1][2].

Late-Stage Diversification via C5 Bromine Cross-Coupling

The C5 bromine handle enables efficient Suzuki, Buchwald-Hartwig, or Negishi couplings to install aryl, amine, or alkyl diversity elements in parallel synthesis of pyrimidinone-focused libraries, circumventing the low regioselectivity and harsh conditions of C-H activation on non-halogenated cores [1][2].

Patent-Aware Lead Generation for JAK/STAT and RNA-Targeting Programs

Patent filings highlight the cyclopropylmethyl-bromopyrimidinone motif in modulators of JAK/STAT signaling and RNA-binding proteins, providing a landscape-informed entry for drug-discovery teams targeting these emerging therapeutic areas [1][2].

Quote Request

Request a Quote for 5-Bromo-1-(cyclopropylmethyl)pyrimidin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.